molecular formula C17H11F4N3O4S2 B11083614 N-{[4-(4-fluorophenyl)-1,3-thiazol-2-yl]carbamoyl}-4-(trifluoromethoxy)benzenesulfonamide

N-{[4-(4-fluorophenyl)-1,3-thiazol-2-yl]carbamoyl}-4-(trifluoromethoxy)benzenesulfonamide

Cat. No.: B11083614
M. Wt: 461.4 g/mol
InChI Key: HTRDPOXIKYIAFZ-UHFFFAOYSA-N
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Description

4-(4-FLUOROPHENYL)-2-{[({[4-(TRIFLUOROMETHOXY)PHENYL]SULFONYL}AMINO)CARBONYL]AMINO}-1,3-THIAZOLE is a complex organic compound characterized by the presence of fluorine, trifluoromethoxy, sulfonyl, and thiazole groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-FLUOROPHENYL)-2-{[({[4-(TRIFLUOROMETHOXY)PHENYL]SULFONYL}AMINO)CARBONYL]AMINO}-1,3-THIAZOLE typically involves multiple steps, including the formation of the thiazole ring and the introduction of the fluorophenyl and trifluoromethoxyphenyl groups. Common synthetic routes may include:

    Formation of the Thiazole Ring: This can be achieved through the cyclization of appropriate precursors under specific conditions.

    Introduction of Fluorophenyl and Trifluoromethoxyphenyl Groups: These groups can be introduced through nucleophilic substitution reactions using suitable reagents and catalysts.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic routes to enhance yield and purity. This can include the use of advanced catalytic systems and continuous flow reactors to streamline the synthesis process.

Chemical Reactions Analysis

Types of Reactions

4-(4-FLUOROPHENYL)-2-{[({[4-(TRIFLUOROMETHOXY)PHENYL]SULFONYL}AMINO)CARBONYL]AMINO}-1,3-THIAZOLE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be employed to modify the functional groups, such as reducing sulfonyl groups to thiols.

    Substitution: Nucleophilic or electrophilic substitution reactions can be used to introduce or replace functional groups on the aromatic rings.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).

    Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

    Catalysts: Palladium on carbon (Pd/C), platinum oxide (PtO2).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups.

Scientific Research Applications

4-(4-FLUOROPHENYL)-2-{[({[4-(TRIFLUOROMETHOXY)PHENYL]SULFONYL}AMINO)CARBONYL]AMINO}-1,3-THIAZOLE has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in designing inhibitors for specific enzymes or receptors.

    Industry: Utilized in the development of advanced materials with unique properties, such as high thermal stability or specific electronic characteristics.

Mechanism of Action

The mechanism of action of 4-(4-FLUOROPHENYL)-2-{[({[4-(TRIFLUOROMETHOXY)PHENYL]SULFONYL}AMINO)CARBONYL]AMINO}-1,3-THIAZOLE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or altering their function. The presence of fluorine and trifluoromethoxy groups can enhance its binding affinity and specificity, making it a potent inhibitor or modulator of biological pathways.

Comparison with Similar Compounds

Similar Compounds

    4-(4-FLUOROPHENYL)-2-{[({[4-METHOXYPHENYL]SULFONYL}AMINO)CARBONYL]AMINO}-1,3-THIAZOLE: Similar structure but with a methoxy group instead of a trifluoromethoxy group.

    4-(4-CHLOROPHENYL)-2-{[({[4-(TRIFLUOROMETHOXY)PHENYL]SULFONYL}AMINO)CARBONYL]AMINO}-1,3-THIAZOLE: Similar structure but with a chlorophenyl group instead of a fluorophenyl group.

Uniqueness

The presence of both fluorine and trifluoromethoxy groups in 4-(4-FLUOROPHENYL)-2-{[({[4-(TRIFLUOROMETHOXY)PHENYL]SULFONYL}AMINO)CARBONYL]AMINO}-1,3-THIAZOLE imparts unique chemical properties, such as increased lipophilicity and metabolic stability. These characteristics make it a valuable compound for various applications, particularly in drug development and materials science.

Properties

Molecular Formula

C17H11F4N3O4S2

Molecular Weight

461.4 g/mol

IUPAC Name

1-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-3-[4-(trifluoromethoxy)phenyl]sulfonylurea

InChI

InChI=1S/C17H11F4N3O4S2/c18-11-3-1-10(2-4-11)14-9-29-16(22-14)23-15(25)24-30(26,27)13-7-5-12(6-8-13)28-17(19,20)21/h1-9H,(H2,22,23,24,25)

InChI Key

HTRDPOXIKYIAFZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=CSC(=N2)NC(=O)NS(=O)(=O)C3=CC=C(C=C3)OC(F)(F)F)F

Origin of Product

United States

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